molecular formula C21H19Cl2N3O2 B298981 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

货号 B298981
分子量: 416.3 g/mol
InChI 键: KUHGVQKCDKDXNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of type 2 diabetes.

作用机制

The mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors involves the inhibition of the enzyme 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, these hormones are able to remain active for longer periods, resulting in increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include increased insulin secretion, improved glucose control, and reduced blood glucose levels. These effects are achieved by the inhibition of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, which leads to increased levels of active incretin hormones such as GLP-1 and GIP.

实验室实验的优点和局限性

The advantages of using 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors in lab experiments include their ability to improve glucose control and reduce blood glucose levels, which can be useful in studying the effects of diabetes on various physiological processes. However, the limitations of using 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include their potential side effects and the need for careful dosing to avoid toxicity.

未来方向

The future directions for 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include the development of more potent and selective inhibitors, as well as the investigation of their potential application in the treatment of other diseases such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors and their potential long-term effects on human health.
Conclusion
In conclusion, 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors have shown great potential as a treatment for type 2 diabetes, and their mechanism of action has been extensively studied. While there are limitations to their use in lab experiments, their advantages make them a valuable tool for studying the effects of diabetes on various physiological processes. As research continues, it is likely that 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors will play an increasingly important role in the treatment of a range of diseases.

合成方法

The synthesis of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors involves the reaction of 3,4-dichlorobenzaldehyde, 4-methylphenylhydrazine, and 1H-pyrrolo[3,2-c]pyridin-4(5H)-one in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then subjected to a series of purification steps to obtain the final compound.

科学研究应用

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors have been extensively studied for their potential application in the treatment of type 2 diabetes. They work by inhibiting the enzyme dipeptidyl peptidase 4 (2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, these hormones are able to remain active for longer periods, resulting in increased insulin secretion and improved glucose control.

属性

产品名称

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

分子式

C21H19Cl2N3O2

分子量

416.3 g/mol

IUPAC 名称

4-(3,4-dichlorophenyl)-7-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C21H19Cl2N3O2/c1-12-3-5-13(6-4-12)18-17-19(25-10-2-9-24(18)25)21(28)26(20(17)27)14-7-8-15(22)16(23)11-14/h3-8,11,17-19H,2,9-10H2,1H3

InChI 键

KUHGVQKCDKDXNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)N5N2CCC5

规范 SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)N5N2CCC5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。